molecular formula C13H18O3S B12065883 Hexanoic acid, 6-[(4-methoxyphenyl)thio]-

Hexanoic acid, 6-[(4-methoxyphenyl)thio]-

Cat. No.: B12065883
M. Wt: 254.35 g/mol
InChI Key: CSEJQDKFRRVFPS-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(4-methoxyphenyl)thio]- is an organic compound with the molecular formula C13H18O3S It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(4-methoxyphenyl)thio]- typically involves the reaction of hexanoic acid with 4-methoxyphenylthiol under specific conditions. One common method is the esterification of hexanoic acid followed by the introduction of the 4-methoxyphenylthio group through a substitution reaction. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-[(4-methoxyphenyl)thio]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-[(4-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s thioether group plays a crucial role in its reactivity and interaction with biological molecules. Pathways involved in its mechanism of action include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Hexanoic acid, 6-[(4-methoxyphenyl)thio]- can be compared with other similar compounds, such as:

    Hexanoic acid, 4,6-bis[(phenylmethyl)thio]-: This compound has two phenylmethylthio groups, making it more hydrophobic and potentially more reactive in certain chemical reactions.

    Hexanoic acid, 6-[(4-methoxyphenyl)amino]-: The amino group in this compound can participate in different types of reactions, such as amide formation, compared to the thioether group in hexanoic acid, 6-[(4-methoxyphenyl)thio]-.

The uniqueness of hexanoic acid, 6-[(4-methoxyphenyl)thio]- lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

6-(4-methoxyphenyl)sulfanylhexanoic acid

InChI

InChI=1S/C13H18O3S/c1-16-11-6-8-12(9-7-11)17-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)

InChI Key

CSEJQDKFRRVFPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCCCCC(=O)O

Origin of Product

United States

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